molecular formula C17H25ClN2O2 B2850668 Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate CAS No. 2197057-13-7

Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate

Cat. No. B2850668
CAS RN: 2197057-13-7
M. Wt: 324.85
InChI Key: DCBFEUWSMWOEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a piperidine derivative that is commonly used as a reagent in organic synthesis and is known to exhibit several biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate is not fully understood. However, it is known to interact with various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has been suggested that Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate may act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. These actions may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate has been shown to exhibit several biochemical and physiological effects. It has been shown to possess anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. It has also been shown to possess analgesic and anti-inflammatory effects, indicating its potential use in the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate in lab experiments is its ability to easily form piperidine derivatives. This allows for the synthesis of a wide range of compounds with potential biological activity. However, one limitation of using Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the use of Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate in scientific research. One potential direction is the development of novel piperidine derivatives with enhanced biological activity. Another direction is the investigation of the mechanism of action of Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate and its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the development of new synthesis methods for Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate may allow for the production of larger quantities of the compound, enabling further research and development.

Synthesis Methods

Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate is synthesized by reacting Tert-butyl 4-formylpiperidine-1-carboxylate with 2-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate has several applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of various piperidine derivatives. It is also used as a starting material for the synthesis of other compounds that exhibit biological activity, such as antipsychotics and antidepressants. Additionally, Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate has been shown to exhibit several biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBFEUWSMWOEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-4-(2-chlorophenyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.